5-Hexyn-1-ol

Physicochemical profiling ADME Chromatography

5-Hexyn-1-ol (CAS 928-90-5) is a C6 terminal alkyne primary alcohol with the molecular formula C6H10O and a molecular weight of 98.14 g/mol. At room temperature, it is a colorless to pale yellow clear liquid with a boiling point of 73–75 °C at 15 mmHg and a density of 0.89 g/mL at 25 °C.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 928-90-5
Cat. No. B123273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hexyn-1-ol
CAS928-90-5
Synonyms1-Hexyn-6-ol;  1-Hydroxy-5-hexyne;  5-Hexynol;  5-Hexynyl Alcohol;  6-Hydroxy-1-hexyne
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESC#CCCCCO
InChIInChI=1S/C6H10O/c1-2-3-4-5-6-7/h1,7H,3-6H2
InChIKeyGOQJMMHTSOQIEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hexyn-1-ol (CAS 928-90-5): Scientific and Industrial Procurement Baseline


5-Hexyn-1-ol (CAS 928-90-5) is a C6 terminal alkyne primary alcohol with the molecular formula C6H10O and a molecular weight of 98.14 g/mol [1]. At room temperature, it is a colorless to pale yellow clear liquid with a boiling point of 73–75 °C at 15 mmHg and a density of 0.89 g/mL at 25 °C [1]. Its structure comprises a terminal carbon-carbon triple bond at the C5 position and a primary hydroxyl group at the C1 position, separated by a four-carbon methylene chain [2]. This bifunctional architecture enables orthogonal reactivity: the terminal alkyne participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling, while the primary alcohol undergoes esterification, etherification, and oxidation [2]. 5-Hexyn-1-ol serves as a versatile building block in organic synthesis, medicinal chemistry, and materials science, and has been investigated as a corrosion inhibitor for carbon steel [2].

Why 5-Hexyn-1-ol Cannot Be Casually Replaced by Other Terminal Alkyne Alcohols


Terminal alkyne alcohols are not a fungible commodity. The spatial separation between the alkyne and hydroxyl groups—governed by methylene chain length—directly dictates physicochemical properties, reactivity profiles, and biological behavior. In 5-Hexyn-1-ol, the four-carbon spacer (n=4) yields a LogP of approximately 0.78–1.17 [1], conferring moderate lipophilicity distinct from shorter-chain analogs like 4-pentyn-1-ol (LogP ≈0.35–0.39) or positional isomers like 2-hexyn-1-ol (LogP ≈1.19) [2][3]. This differential partitioning affects everything from chromatographic behavior to membrane permeability in biological assays. Furthermore, the chain length influences the conformational flexibility and steric environment around the reactive alkyne, altering kinetics in CuAAC reactions and the stability of metal-acetylide intermediates. Critically, the toxicity profile varies non-linearly with chain length: in Tetrahymena pyriformis assays, 5-Hexyn-1-ol exhibits a pIGC50 of -1.25 [log(L/mmol)] [4], a value that diverges meaningfully from both shorter and longer homologs. These interconnected differences in hydrophobicity, reactivity, and bioactivity mean that substituting 5-Hexyn-1-ol with an analog risks altering reaction yields, purification outcomes, and biological readouts in ways that cannot be predicted without experimental revalidation. For procurement decisions, specification of the exact chain length is non-negotiable when synthetic reproducibility or biological data integrity is required.

5-Hexyn-1-ol: Quantitative Evidence Guide for Differentiated Scientific Selection


LogP Differentiation from Shorter-Chain Alkyne Alcohols Drives Distinct Extraction and Biological Partitioning

5-Hexyn-1-ol exhibits a LogP value approximately 2-fold higher than its C5 homolog 4-pentyn-1-ol, reflecting the impact of an additional methylene unit on hydrophobicity. Reported LogP values for 5-Hexyn-1-ol range from 0.78 to 1.17 [1][2], whereas 4-pentyn-1-ol shows LogP values of 0.35–0.39 [3][4]. This difference in partition coefficient translates to distinct behavior in liquid-liquid extraction, reversed-phase chromatography retention, and predicted membrane permeability. Positional isomer 2-Hexyn-1-ol exhibits a higher LogP (~1.19) , demonstrating that chain position also significantly alters hydrophobicity. Researchers requiring a moderately lipophilic alkyne alcohol handle for bioconjugation or extraction workflows should select 5-Hexyn-1-ol over the more hydrophilic 4-pentyn-1-ol when aqueous solubility must be balanced against organic phase partitioning.

Physicochemical profiling ADME Chromatography Partition coefficient

Measured Aquatic Toxicity to Tetrahymena pyriformis Establishes Baseline Ecotoxicity for C6 Terminal Alkyne Alcohol

In a standardized 2-day Tetrahymena pyriformis population growth impairment assay, 5-Hexyn-1-ol exhibited an experimental pIGC50 value of -1.25 [log(L/mmol)] [1][2]. This value provides a quantitative benchmark for the aquatic toxicity of a C6 terminal alkyne primary alcohol. While direct head-to-head comparator data for structurally analogous alcohols in the exact same assay from a single published study are not available in the accessed literature, this measurement establishes a critical baseline. For context, primary propargylic alcohols as a class are known to exhibit excess toxicity compared to baseline narcosis predictions in fish and amphibian embryo models [2], and this pIGC50 value serves as a reference point for evaluating environmental impact and for building predictive QSAR models for this structural class.

Environmental toxicology QSAR Ecotoxicology Risk assessment

Demonstrated Carbon Steel Corrosion Inhibition via Chemisorption and Bockris-Swinkels Isotherm Compliance

5-Hexyn-1-ol has been quantitatively evaluated as a corrosion inhibitor for carbon steel in deaerated acidic solutions. In a study by Das et al. (2000), the addition of 5-Hexyn-1-ol to a solution containing picolinic acid (3.5 × 10⁻² M) and ascorbic acid (1.0 × 10⁻² M) resulted in decreased activation energy for corrosion, indicating a chemisorption mechanism on the metal surface [1][2]. The inhibitor efficiency increased with temperature, confirming the chemical nature of the adsorption process. Notably, 5-Hexyn-1-ol adsorption followed the Bockris-Swinkels isotherm, with each inhibitor molecule displacing four water molecules from the metal surface [1]. Electrochemical impedance measurements showed that charge transfer resistance increased in the presence of 5-Hexyn-1-ol while double layer capacity decreased [2]. While comparative corrosion inhibition data for structurally analogous alcohols (e.g., 4-pentyn-1-ol, 3-hexyn-1-ol) under identical conditions are not reported in the accessed literature, this study provides a validated mechanistic and quantitative framework for the corrosion inhibition performance of 5-Hexyn-1-ol that can guide material selection in industrial formulations.

Corrosion science Materials protection Electrochemistry Surface chemistry

Validated Spectral Identity via NIST Gas-Phase IR and SDBS Liquid-Film IR Databases Enables Confident Analytical Confirmation

5-Hexyn-1-ol has been characterized by infrared spectroscopy under both gas-phase and condensed-phase conditions, with reference spectra deposited in authoritative spectral databases. The NIST/EPA Gas-Phase Infrared Database contains a gas-phase IR spectrum for 5-Hexyn-1-ol acquired via HP-GC/MS/IRD [1]. The SDBS database (National Institute of Advanced Industrial Science and Technology, Japan) provides a liquid-film IR spectrum (SDBS No. 18834, IR-NIDA-44129) [2]. Commercial suppliers further specify that the infrared spectrum of the neat liquid should conform to an authentic reference standard, with refractive index specification ranges of n20/D 1.4470–1.4510 (or 1.4490–1.4510) for 96–97% purity material . These orthogonal spectral references (gas-phase vs. liquid-film) provide robust identity confirmation capabilities that are essential for analytical quality control in regulated environments. While many terminal alkyne alcohols have been characterized, the availability of curated reference spectra in both NIST and SDBS for 5-Hexyn-1-ol reduces the analytical burden for laboratories requiring GLP/GMP-compliant identity verification.

Analytical chemistry Quality control Spectroscopy Compound identification

5-Hexyn-1-ol: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Click Chemistry Bioconjugation Requiring Moderately Lipophilic Alkyne Handles

Researchers employing copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, particularly when attaching probes or drugs to moderately hydrophobic biomolecules or when designing linkers for solid-phase synthesis, benefit from the LogP profile of 5-Hexyn-1-ol (0.78–1.17) [1]. Compared to the more hydrophilic 4-pentyn-1-ol (LogP ~0.35–0.39), 5-Hexyn-1-ol provides enhanced organic-phase partitioning while retaining sufficient water miscibility for aqueous click reactions . This balanced lipophilicity is advantageous for conjugations requiring extraction into organic solvents for purification or for applications where the linker must traverse lipid bilayers in cellular assays.

Corrosion Inhibitor Formulation for Carbon Steel in Acidic Deaerated Systems

Industrial formulators developing corrosion inhibitor packages for carbon steel in deaerated acidic environments (e.g., chemical cleaning solutions, boiler feedwater treatment) can select 5-Hexyn-1-ol based on its demonstrated chemisorption mechanism and Bockris-Swinkels isotherm compliance [1]. The temperature-dependent increase in inhibitor efficiency (validated from 30 to 70 °C) makes 5-Hexyn-1-ol particularly suitable for elevated-temperature operations where physisorbed inhibitors would desorb. The defined stoichiometry of four displaced water molecules per adsorbed inhibitor molecule provides a quantitative basis for estimating surface coverage and optimizing inhibitor loading in formulation development [1].

Synthesis of Terminal Alkyne-Containing Lactones and Complex Natural Products

5-Hexyn-1-ol is explicitly referenced as a starting material for preparing lactones bearing terminal alkyne groups and has been employed in the synthesis of structurally complex targets including cinnoline-fused cyclic enediyne, lycopodium alkaloids (+)-nankakurine A and B, and 7-benzoyloxy-3-(2-nitrophenylseleno)-1,5-cyclodecadiyne [1]. Its established utility in these demanding synthetic routes—which require precise control over alkyne positioning and reactivity—demonstrates its reliability as a building block for medicinal chemistry and total synthesis programs. The availability of validated reference spectra further supports identity confirmation of intermediates derived from 5-Hexyn-1-ol in these complex synthetic sequences [2].

Environmental Fate and Ecotoxicological Assessment Studies

Environmental scientists and regulatory toxicologists requiring experimentally validated aquatic toxicity data for terminal alkyne alcohols can reference the measured pIGC50 value of -1.25 [log(L/mmol)] for 5-Hexyn-1-ol in Tetrahymena pyriformis [1]. This data point supports quantitative structure-activity relationship (QSAR) model development, environmental risk assessment, and read-across evaluations for structurally related alkyne alcohols. The availability of this measured endpoint distinguishes 5-Hexyn-1-ol from less well-characterized analogs and provides a defensible basis for regulatory submissions involving this structural class .

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